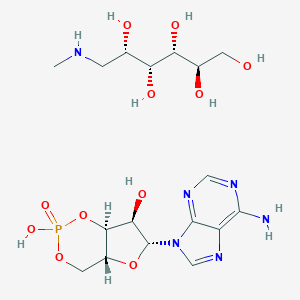

Meglumine cyclic adenylate

Description

Properties

CAS No. |

113960-50-2 |

|---|---|

Molecular Formula |

C17H29N6O11P |

Molecular Weight |

524.4 g/mol |

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C10H12N5O6P.C7H17NO5/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-13H,2-3H2,1H3/t4-,6-,7-,10-;4-,5+,6+,7+/m10/s1 |

InChI Key |

XCZOROGNAGPSKP-PZTBSLMLSA-N |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

Synonyms |

meglumine cyclic adenylate |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Meglumine Cyclic Adenylate and Analogs

Chemical Synthesis Pathways for Meglumine (B1676163) Cyclic Adenylate

The primary synthesis of Meglumine Cyclic Adenylate involves the reaction between meglumine and cAMP. One documented method includes suspending cAMP in a suitable solvent such as water, methanol, or ethanol, and then adding meglumine. The mixture is stirred and heated to between 60-70 °C until the solution becomes clear. The final compound is then obtained through lyophilization (freeze-drying). google.com This process leverages the alkaline nature of meglumine to react with the acidic phosphate (B84403) group of cAMP, forming a stable salt. google.com

Another described preparation technique involves first dissolving citric acid in water for injection, followed by the addition of adenosine (B11128) cyclophosphate and meglumine. The solution is stirred until all components are dissolved. To ensure purity, activated carbon is added, and the mixture is stirred for 30 minutes before coarse filtration to remove the carbon. The pH of the final solution is then adjusted to 6.0-6.5.

Control over the stoichiometry of the final product is crucial and can be manipulated through reaction conditions. While the standard compound is a 1:1 salt of cAMP and meglumine, a compound with a 1:2 molar ratio (one molecule of cAMP to two molecules of meglumine) has also been synthesized. google.com

The formation of the 1:2 compound is achieved by controlling the reaction temperature and duration. Specifically, by heating the reaction mixture at 60-70 °C for 0.5 to 2 hours, meglumine can react not only with the phosphate group of cAMP but also with the weakly acidic phenolic hydroxyl group of the adenine (B156593) moiety. google.com The molar ratio of the reactants is also a key factor; a starting molar ratio of meglumine to cAMP of 2-10:1 is used to facilitate the formation of the 1:2 compound. google.com This precise control over reaction parameters allows for the selective synthesis of the desired stoichiometric compound.

| Parameter | 1:1 Compound Synthesis | 1:2 Compound Synthesis |

|---|---|---|

| Reactant Molar Ratio (Meglumine:cAMP) | Typically equimolar | 2:1 to 10:1 google.com |

| Reaction Temperature | Ambient or gentle warming | 60-70 °C google.com |

| Reaction Time | Until dissolved | 0.5 - 2 hours google.com |

| Reaction Site on cAMP | Phosphate group | Phosphate group and Phenolic hydroxyl group google.com |

| Isolation Method | Lyophilization | Lyophilization google.com |

Design and Synthesis of Meglumine Cyclic Adenylate Derivatives with Modified Characteristics

The modification of the basic Meglumine Cyclic Adenylate structure is pursued to improve its physicochemical properties, primarily its stability.

A key motivation for developing derivatives is the inherent instability of the standard 1:1 meglumine cyclic adenylate, which can degrade upon exposure to light or through oxidation. google.com The synthesis of the 1:2 cAMP:meglumine compound represents a direct strategy to enhance molecular stability. By forming a salt at both the phosphate and phenolic hydroxyl groups, the resulting molecule exhibits greater stability and improved water solubility compared to the 1:1 counterpart. google.com This dual-site interaction provides a more robust molecular structure, protecting the cAMP moiety from degradation. Stability tests have confirmed that this 1:2 compound is more resistant to decomposition at high temperatures. google.com

The exploration of conjugates of Meglumine Cyclic Adenylate specifically designed to alter biological distribution is a potential area for further research. Currently, detailed studies or established strategies for creating such conjugates are not widely documented in the available scientific literature. Future research may involve conjugating the molecule to targeting moieties or polymers to modify its pharmacokinetic profile.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Characterization

A combination of spectroscopic and chromatographic methods is essential for the definitive structural confirmation and purity assessment of Meglumine Cyclic Adenylate. High-Performance Liquid Chromatography (HPLC) is a suitable and validated technique for the quantitative determination of meglumine, often using a C18 column with an ion-pairing reagent, such as octane-1-sulfonic acid, in the mobile phase. nih.govresearchgate.net This method allows for the precise quantification and purity analysis of the meglumine component in pharmaceutical formulations. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Meglumine Cyclic Adenylate, providing detailed information about the molecular structure at the atomic level. unl.edu Both ¹H NMR (proton) and ¹³C NMR (carbon) are used to confirm the identity and integrity of the compound. google.com

Molecular and Cellular Mechanisms of Action of Meglumine Cyclic Adenylate

Downstream Effector Engagement of Cyclic AMP Signaling

Activation and Substrate Specificity of Protein Kinase A (PKA)

Cyclic AMP is a primary activator of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). youtube.com In its inactive state, PKA exists as a tetrameric holoenzyme, composed of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits bind to and inhibit the catalytic subunits, preventing their kinase activity. youtube.comyoutube.com

The binding of cAMP to the regulatory subunits of PKA induces a conformational change, leading to the dissociation of the catalytic subunits. youtube.comyoutube.com Once liberated, the active catalytic subunits can phosphorylate a wide array of substrate proteins on serine and threonine residues. This phosphorylation cascade alters the activity of target proteins, thereby regulating numerous cellular processes. The specificity of PKA signaling is maintained through the compartmentalization of PKA by A-kinase anchoring proteins (AKAPs), which localize the kinase to specific subcellular locations, in proximity to its substrates. nih.gov

The substrate specificity of PKA is determined by the consensus sequence Arg-Arg-X-Ser/Thr-Y, where X is any amino acid and Y is a hydrophobic amino acid. However, variations to this sequence exist, and the local structure of the substrate protein also plays a crucial role in recognition and phosphorylation by PKA.

Below is an interactive table summarizing the key components of PKA activation.

| Component | State in Absence of cAMP | Role of cAMP | State in Presence of cAMP |

| PKA Holoenzyme | Inactive tetramer (R2C2) | Binds to regulatory subunits | Dissociates into R subunits and active C subunits |

| Regulatory (R) Subunits | Bound to and inhibiting catalytic subunits | Undergoes conformational change upon binding | Releases catalytic subunits |

| Catalytic (C) Subunits | Inactive | - | Active; phosphorylates target proteins |

Role of Exchange Protein Activated by cAMP (EPAC) Pathways

In addition to PKA, cAMP can also directly activate another class of intracellular signaling proteins known as Exchange Proteins Directly Activated by cAMP (EPACs). nih.gov EPACs, also referred to as cAMP-regulated guanine (B1146940) nucleotide exchange factors (cAMP-GEFs), function independently of PKA. nih.govnih.gov There are two main isoforms, EPAC1 and EPAC2, which are multidomain proteins containing a regulatory cAMP-binding domain and a catalytic GEF domain. frontiersin.org

Upon binding of cAMP to the regulatory domain, EPAC undergoes a conformational change that relieves the autoinhibition of its GEF domain. nih.gov The activated GEF domain then promotes the exchange of GDP for GTP on small Ras-like GTPases, primarily Rap1 and Rap2. nih.govfrontiersin.org The activation of Rap proteins initiates downstream signaling cascades that are involved in a variety of cellular processes, including cell adhesion, exocytosis, and the regulation of endothelial barrier function. nih.govnih.gov The discovery of EPACs has revealed a PKA-independent branch of cAMP signaling, expanding the known cellular functions of this second messenger. nih.gov

Modulation of Cyclic Nucleotide-Gated (CNG) Ion Channels

Cyclic AMP, along with cyclic guanosine (B1672433) monophosphate (cGMP), can directly modulate the activity of cyclic nucleotide-gated (CNG) ion channels. nih.govnih.gov These channels are non-selective cation channels that are crucial for signal transduction in sensory systems, particularly in photoreceptors of the retina and olfactory sensory neurons. nih.govcolumbia.edu

CNG channels are composed of subunits that form a tetrameric complex. nih.gov Each subunit contains a cyclic nucleotide-binding domain (CNBD) in its C-terminal region. fsu.edu The direct binding of cAMP to the CNBD induces a conformational change in the channel protein, leading to the opening of its pore. columbia.eduelifesciences.org This allows for the influx of cations, such as Na+ and Ca2+, which in turn alters the membrane potential of the cell and initiates an electrical signal. nih.govfsu.edu The sensitivity and selectivity of CNG channels for cAMP versus cGMP can vary depending on the subunit composition of the channel complex. nih.gov

Crosstalk with Other Intracellular Signal Transduction Pathways

The signaling pathways initiated by cAMP are not linear but are part of a complex network of intracellular communication. Cyclic AMP signaling can interact with and modulate other key signal transduction pathways, leading to integrated cellular responses.

Influence on STAT3-Ser727 Phosphorylation and Mitochondrial Dynamics

While the canonical activation of Signal Transducer and Activator of Transcription 3 (STAT3) involves phosphorylation on tyrosine 705 (Y705), phosphorylation on serine 727 (S727) is also a critical regulatory event. nih.govnih.gov There is evidence suggesting crosstalk between cAMP signaling and STAT3 phosphorylation. For instance, in certain cellular contexts, cytokines that elevate cAMP levels can influence STAT3 activity. nih.gov Some studies have shown that PKA can directly or indirectly lead to the phosphorylation of STAT3 at S727, thereby modulating its transcriptional activity and influencing processes like cell migration and oncogenesis. nih.gov

Furthermore, STAT3 phosphorylated at S727 has been implicated in the regulation of mitochondrial function. This form of STAT3 can translocate to the mitochondria and modulate the activity of the electron transport chain, impacting cellular metabolism and reactive oxygen species (ROS) production. Therefore, by influencing STAT3 S727 phosphorylation, cAMP signaling has the potential to affect mitochondrial dynamics and cellular bioenergetics.

Interactions with Inflammatory Signaling (e.g., NF-κB, Cytokine Regulation)

Cyclic AMP signaling is well-recognized for its modulatory role in inflammation. nih.govnih.gov A key target of cAMP in this context is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. ucla.edu The effect of cAMP on NF-κB is complex and can be either inhibitory or stimulatory depending on the cell type and the specific inflammatory stimulus. nih.govnih.gov

In many immune cells, elevation of cAMP levels, for instance through PKA activation, can inhibit the activation of NF-κB. nih.gov This can occur through various mechanisms, including the inhibition of IκB kinase (IKK) activity, which is essential for the activation of NF-κB. By suppressing NF-κB, cAMP can downregulate the expression of pro-inflammatory cytokines, such as TNF-α and various interleukins. nih.gov Conversely, in some contexts, cAMP has been reported to enhance NF-κB-mediated transcription. This dual regulatory role highlights the context-dependent nature of cAMP's immunomodulatory effects.

The following table details the interactions between cAMP and inflammatory signaling pathways.

| Signaling Pathway | Interaction with cAMP | Consequence of Interaction |

| NF-κB | Can be inhibited or stimulated by cAMP/PKA | Modulation of inflammatory gene expression |

| Cytokine Production | Often suppressed by elevated cAMP | Downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |

Potential Linkages to Autophagy Pathways (e.g., AMPK-mTORC1)

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and it is tightly regulated by nutrient-sensing pathways, including the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathways. nih.govmdpi.com There is emerging evidence for crosstalk between cAMP signaling and these key autophagy regulators.

AMPK, a cellular energy sensor, and mTORC1, a central regulator of cell growth and proliferation, have an antagonistic relationship. frontiersin.org Generally, AMPK activation inhibits mTORC1, which in turn promotes the initiation of autophagy. nih.govmdpi.com While direct regulation of AMPK by cAMP is not a primary mechanism, PKA has been shown to phosphorylate and regulate components of the mTORC1 pathway. For example, PKA can phosphorylate and inhibit Raptor, a key component of mTORC1. mdpi.com By inhibiting mTORC1, cAMP signaling can potentially promote autophagy. However, the interplay is complex, as PKA has also been reported to phosphorylate and activate mTORC1 in other contexts. The net effect of cAMP on the AMPK-mTORC1 axis and autophagy is likely dependent on the specific cellular conditions and the integration of other signaling inputs. nih.gov

In Vitro Research on Cellular Responses to Meglumine Cyclic Adenylate

Neuronal and Glial Cell Culture Studies

Meglumine (B1676163) cyclic adenylate, a derivative of cyclic adenosine (B11128) monophosphate (cAMP), has been the subject of in vitro investigations to elucidate its effects on neural cell populations. These studies are crucial in understanding the compound's potential mechanisms of action at a cellular level, particularly in the context of neuronal protection and regeneration.

Ischemia/reperfusion (I/R) injury is a significant cause of neuronal damage and death in cerebrovascular diseases. Research has explored the neuroprotective capabilities of meglumine cyclic adenylate in cellular models mimicking these conditions. Pretreatment with meglumine cyclic adenylate has been shown to significantly ameliorate neuron loss in the CA1 region of the hippocampus following global cerebral ischemia. nih.gov The underlying mechanism for this protective effect involves the modulation of the STAT3 signaling pathway. Specifically, meglumine cyclic adenylate enhances the phosphorylation of STAT3 at the Ser727 residue, leading to an increase in mitochondrial STAT3. nih.gov This action is associated with a decrease in the release of cytosolic cytochrome c, a key event in the intrinsic apoptotic pathway. nih.gov

Further mechanistic studies using HT22 cells, a murine hippocampal neuronal cell line, revealed that the neuroprotective effect of meglumine cyclic adenylate is dependent on STAT3-Ser727 phosphorylation. Overexpression of a mutant form of STAT3 (S727A), which cannot be phosphorylated at this site, negated the protective effects of the compound. nih.gov This confirmed the critical role of p-Ser727-STAT3 in mediating the neuroprotection afforded by meglumine cyclic adenylate against I/R injury. nih.gov

Table 1: Effects of Meglumine Cyclic Adenylate on Key Molecules in Ischemia/Reperfusion Injury Models

| Molecule | Observed Effect with Meglumine Cyclic Adenylate Treatment | Cellular Location | Implication |

| p-Ser727-STAT3 | Increased | Mitochondria | Promotion of cell survival pathways |

| Mitochondrial STAT3 | Increased | Mitochondria | Modulation of mitochondrial function |

| Cytosolic Cytochrome c | Decreased | Cytosol | Inhibition of apoptosis |

| Active Caspase-3 | Decreased | Cytosol | Inhibition of apoptosis |

Apoptosis, or programmed cell death, is a major contributor to neuronal loss following ischemic events. The anti-apoptotic properties of meglumine cyclic adenylate have been demonstrated in neuronal models of I/R injury. nih.gov The compound effectively inhibits the apoptotic pathway by targeting key molecules involved in its execution. nih.gov

In a rat model of global cerebral ischemia, pretreatment with meglumine cyclic adenylate led to a significant reduction in active caspase-3 in the hippocampal CA1 region. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic cascade. The reduction in its active form indicates a suppression of the final steps of apoptosis. This finding is consistent with the observed decrease in cytosolic cytochrome c, as cytochrome c release from the mitochondria is a primary trigger for the activation of the caspase cascade. nih.gov

The anti-apoptotic effect is directly linked to the STAT3 signaling pathway. In HT22 cells, the increase in active caspase-3 induced by I/R conditions was prevented by meglumine cyclic adenylate, but this effect was abolished when STAT3-Ser727 phosphorylation was blocked. nih.gov This highlights the central role of the p-Ser727-STAT3 pathway in the anti-apoptotic actions of meglumine cyclic adenylate in neuronal cells. nih.gov

Table 2: Summary of Anti-Apoptotic Effects of Meglumine Cyclic Adenylate in Neuronal Models

| Apoptotic Marker | Effect of Meglumine Cyclic Adenylate | Significance |

| Cytosolic Cytochrome c | Decrease | Prevents activation of the apoptosome |

| Active Caspase-3 | Decrease | Inhibits the execution phase of apoptosis |

While direct in vitro studies on neurite outgrowth and myelination specifically using meglumine cyclic adenylate are not extensively detailed in the available literature, its role as a cyclic AMP analog suggests potential involvement in these processes, which are crucial for recovery from spinal cord injury (SCI). Elevation of intracellular cAMP is a known strategy to promote axonal regeneration. In the context of SCI, meglumine cyclic adenylate has been shown to improve neurological function and the histological structure of the spinal cord in rat models. This suggests a favorable environment for neural repair processes, which would include neurite outgrowth and myelination.

Stem Cell Differentiation Studies

There is currently a lack of specific scientific literature detailing the direct effects of meglumine cyclic adenylate on the induction of cardiomyogenic differentiation in mesenchymal stem cells. While cyclic AMP is a critical second messenger involved in various cellular processes, including cell differentiation, dedicated studies investigating the role of meglumine cyclic adenylate in guiding mesenchymal stem cells towards a cardiomyocyte lineage have not been identified in publicly available research. Therefore, no data can be presented on this specific topic.

Immune Cell Responses and Inflammatory Modulation

Detailed in vitro studies focusing on the specific responses of immune cells to meglumine cyclic adenylate and its role in inflammatory modulation are not well-documented in the available scientific literature. As a cyclic AMP analog, it can be hypothesized that meglumine cyclic adenylate may influence immune cell function, as cAMP is a known regulator of inflammation and immunity. However, without direct experimental evidence on this particular compound, its specific effects on cytokine production, immune cell activation, and inflammatory signaling pathways remain to be elucidated.

Attenuation of Systemic Inflammatory Response Syndrome in Macrophage Models

Meglumine cyclic adenylate, through its active component cyclic adenosine monophosphate (cAMP), demonstrates significant potential in modulating macrophage activity, a key factor in Systemic Inflammatory Response Syndrome (SIRS). In vitro studies using macrophage models have elucidated the role of cAMP in shifting macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This reprogramming is crucial for the resolution of inflammation. nih.govnih.gov

Activation of sympathetic signaling in macrophages, which can be mimicked by agents that increase intracellular cAMP, has been shown to suppress the inflammatory response. For instance, norepinephrine, a sympathetic neurotransmitter, dose-dependently suppresses the induction of Tumor Necrosis Factor-alpha (TNF-α) by lipopolysaccharide (LPS) in macrophage cell lines. nih.gov This effect is mediated through the β2-adrenergic receptor (Adrb2), and agonists of this receptor also exhibit dose-dependent anti-inflammatory effects. nih.gov

Furthermore, the elevation of intracellular cAMP can induce the expression of T cell Ig and mucin domain 3 (Tim3), which contributes to the anti-inflammatory phenotypic alterations in macrophages. nih.gov This modulation of macrophage phenotype and function by cAMP is central to its ability to attenuate the hyperinflammatory state characteristic of SIRS.

| Stimulus | Effect on Macrophage Phenotype | Key Markers | Reference |

|---|---|---|---|

| db-cAMP | Promotes M2 polarization | Increased Arg-1, CD206, Ym-1, IL-10 | nih.gov |

| db-cAMP + LPS/IFN-γ | Prevents M1 polarization | Lowered TNF-α, IL-6, p-STAT1 | nih.gov |

| Norepinephrine | Suppresses pro-inflammatory response | Decreased LPS-induced TNF-α | nih.gov |

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1, IL-6)

The cyclic adenylate component of meglumine cyclic adenylate plays a pivotal role in the regulation of pro-inflammatory cytokine production in macrophages. Elevated intracellular cAMP levels have been shown to exert a differential regulatory effect on the production of key cytokines involved in the inflammatory cascade. Specifically, cAMP-elevating agents can inhibit the production of TNF-α. nih.gov

In murine macrophage models, pretreatment with dibutyryl-cAMP (db-cAMP), a cell-permeable analog of cAMP, prevented the production of the pro-inflammatory cytokines TNF-α and Interleukin-6 (IL-6) induced by LPS and interferon-gamma (IFN-γ). nih.gov This inhibitory effect on TNF-α and IL-6 is a critical mechanism by which meglumine cyclic adenylate could temper an excessive inflammatory response.

Interestingly, the effect of cAMP on interleukin production can be complex and context-dependent. While it inhibits TNF-α, in some models, it has been shown to induce the expression of IL-6, suggesting that cAMP's regulatory role is multifaceted and involves multiple, partially redundant regulatory elements within the IL-6 gene. nih.gov However, in the context of LPS-induced inflammation, the predominant effect observed is the suppression of pro-inflammatory cytokines. For example, berberine, an agent known to have anti-inflammatory effects, was found to suppress the LPS-induced production of TNF-α, IL-6, and IL-1β in murine macrophages. koreamed.org

| Agent/Condition | Effect on TNF-α | Effect on IL-1 | Effect on IL-6 | Reference |

|---|---|---|---|---|

| db-cAMP (with LPS/IFN-γ) | Inhibition | Not specified | Inhibition | nih.gov |

| cAMP-elevating agents | Inhibition | Not specified | Induction (in some models) | nih.gov |

| Berberine (via ATF-3) | Inhibition | Inhibition | Inhibition | koreamed.org |

Cardiovascular Cell Biology Investigations

Myocardial Cell Function and Calcium Handling

In the context of myocardial cell biology, the cyclic adenylate portion of meglumine cyclic adenylate is integral to the regulation of cardiac function, primarily through its influence on intracellular calcium handling. Cyclic AMP is a key second messenger in the β-adrenergic signaling pathway, which is crucial for modulating heart rate and contractility. wikipedia.org

The process of excitation-contraction coupling in cardiomyocytes is heavily dependent on calcium fluxes. An action potential triggers the influx of calcium through L-type calcium channels, which in turn stimulates a larger release of calcium from the sarcoplasmic reticulum (SR), leading to muscle contraction. nih.govyoutube.com Relaxation occurs as calcium is pumped back into the SR by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) and extruded from the cell. youtube.com

Cyclic AMP, via the activation of Protein Kinase A (PKA), phosphorylates several key proteins involved in this process. PKA can phosphorylate L-type calcium channels, leading to increased calcium influx, and phospholamban, a protein that regulates SERCA activity. Phosphorylation of phospholamban removes its inhibitory effect on SERCA, leading to enhanced calcium reuptake into the SR, which contributes to faster relaxation. youtube.com However, in failing hearts, there can be abnormal intracellular calcium handling and a reduced inotropic response to drugs that increase cAMP levels. nih.gov

| Protein Target | Effect of cAMP-PKA Phosphorylation | Functional Consequence | Reference |

|---|---|---|---|

| L-type Calcium Channels | Increased activity | Enhanced calcium influx | youtube.com |

| Phospholamban | Inhibition of its inhibitory effect on SERCA | Increased calcium reuptake into SR | youtube.com |

Vascular Smooth Muscle Relaxation Mechanisms

Meglumine cyclic adenylate, through its cyclic AMP component, is involved in the mechanisms of vascular smooth muscle relaxation, which is a critical process for regulating blood pressure and flow. The tone of vascular smooth muscle is controlled by the balance between vasoconstriction and vasodilation. nih.govnih.gov

An increase in intracellular calcium is the primary trigger for the contraction of vascular smooth muscle cells. cvphysiology.com Cyclic AMP promotes relaxation through several mechanisms that ultimately lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium. nih.govnih.govkarger.comkarger.com

The key mechanisms by which cAMP induces vascular smooth muscle relaxation include:

Reduction of intracellular calcium: Cyclic AMP can decrease intracellular calcium levels by promoting its sequestration into the sarcoplasmic reticulum and by inhibiting its influx from the extracellular space. nih.govkarger.com

Inhibition of myosin light-chain kinase (MLCK): Cyclic AMP-dependent protein kinase (PKA) can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating myosin light chains, which is a necessary step for muscle contraction. cvphysiology.com

Activation of myosin light-chain phosphatase (MLCP): By promoting the activity of MLCP, cAMP facilitates the dephosphorylation of myosin light chains, leading to relaxation. cvphysiology.com

Hyperpolarization of the cell membrane: Cyclic AMP can also cause hyperpolarization of the smooth muscle cell membrane, which reduces the opening of voltage-gated calcium channels. nih.gov

| Mechanism | Description | Reference |

|---|---|---|

| Decreased Intracellular Calcium | Enhances sequestration into the SR and reduces influx. | nih.govkarger.com |

| MLCK Inhibition | PKA-mediated phosphorylation inhibits MLCK activity, preventing contraction. | cvphysiology.com |

| MLCP Activation | Promotes dephosphorylation of myosin light chains, leading to relaxation. | cvphysiology.com |

| Membrane Hyperpolarization | Reduces the opening of voltage-gated calcium channels. | nih.gov |

Mechanistic Investigations of Meglumine Cyclic Adenylate in Animal Models

Spinal Cord Injury (SCI) Models

Following a spinal cord injury (SCI), a significant decrease in neuronal cyclic adenosine (B11128) monophosphate (cAMP) is observed, which can worsen secondary neuronal damage and hinder neural regeneration spandidos-publications.comdntb.gov.ua. Elevating intracellular cAMP levels is a therapeutic strategy aimed at mitigating this secondary pathology and promoting axonal regeneration spandidos-publications.comnih.govnih.gov. Meglumine (B1676163) cyclic adenylate, a compound of cAMP and meglumine, functions as both a cAMP analog and a phosphodiesterase (PDE) inhibitor, making it an effective agent for upregulating cAMP spandidos-publications.com.

In rat models of acute SCI, treatment with MCA has demonstrated significant improvements in neurological recovery spandidos-publications.comnih.gov. Behavioral assessments, including the inclined plane stability test and the Gale scale, were conducted for up to six weeks post-injury to evaluate motor function spandidos-publications.comnih.gov. Rats treated with MCA showed superior behavioral scores compared to vehicle-treated groups, indicating enhanced recovery of motor function spandidos-publications.comdntb.gov.uanih.gov. The improved neurological outcomes are linked to MCA's ability to sustain cAMP-dependent reparative processes within the injured spinal cord nih.govresearchgate.net.

Motor Function Recovery in Rat SCI Model

| Treatment Group | Assessment Method | Outcome | Source |

|---|---|---|---|

| Meglumine Cyclic Adenylate (MCA) | Inclined Plane Stability Test, Gale Scale | Superior behavioral scores and enhanced motor function recovery compared to control. | spandidos-publications.comnih.gov |

| Vehicle (Normal Saline) | Inclined Plane Stability Test, Gale Scale | Significantly poorer behavioral scores compared to MCA-treated group. | spandidos-publications.comnih.gov |

Biochemical analyses of the injured spinal cord tissue reveal the underlying mechanism of MCA's therapeutic effects. Following SCI in rats, there is a notable decrease in the levels of cAMP spandidos-publications.commdpi.com. Treatment with MCA effectively reverses this decrease nih.govresearchgate.net.

Seven days post-injury, rats treated with MCA exhibited significantly higher concentrations of cAMP at the lesion site compared to untreated rats spandidos-publications.comnih.gov. This elevation in cAMP is attributed to MCA's dual action: it acts as a cAMP analogue and also modulates the enzymes responsible for cAMP metabolism spandidos-publications.com. Specifically, MCA treatment leads to an increase in the activity of adenylate cyclase 3 (AC3), an enzyme that synthesizes cAMP, and a decrease in the activity of phosphodiesterase 4D (PDE4D), an enzyme that degrades cAMP spandidos-publications.comnih.gov. By activating AC3 and suppressing PDE4D, MCA effectively maintains higher intracellular cAMP levels, which is crucial for reducing secondary injury and promoting regeneration spandidos-publications.comdntb.gov.uanih.gov.

Biochemical Effects of MCA in Injured Spinal Cord Tissue (7 Days Post-SCI)

| Parameter | Effect of MCA Treatment | Mechanism | Source |

|---|---|---|---|

| cAMP Concentration | Significantly increased | Dual action as cAMP analogue and PDE inhibitor. | spandidos-publications.comnih.gov |

| Adenylyl Cyclase 3 (AC3) Activity | Increased | Activation of cAMP synthesis. | spandidos-publications.comnih.gov |

| Phosphodiesterase 4D (PDE4D) Activity | Decreased | Suppression of cAMP degradation. | spandidos-publications.comnih.gov |

Spinal cord injuries at or above the T6 level often lead to cardiovascular dysfunction, including hypotension (low blood pressure) and bradycardia (slow heart rate) nih.govresearchgate.net. In a rat model of acute T4 thoracic SCI, MCA treatment demonstrated significant improvements in these cardiovascular parameters nih.govresearchgate.net. Compared to other treatments like dopamine (B1211576) or atropine, MCA was more effective at improving both hypotension and bradycardia at six weeks post-injury nih.govresearchgate.net. This effect is linked to MCA's ability to reverse the decrease in cAMP levels in myocardial cells nih.govresearchgate.net. By improving post-SCI cardiovascular dysfunction, MCA not only supports systemic circulation but also enhances spinal cord blood flow, which is vital for neurological recovery nih.govresearchgate.net.

Histological analysis of spinal cord tissue provides visual evidence of MCA's neuroprotective effects. In rat models of SCI, examination of tissue samples processed with hematoxylin (B73222) and eosin (B541160) staining and Nissl staining revealed improved histological structure at 7 days post-injury in MCA-treated groups nih.govresearchgate.net.

Furthermore, electron microscopy, an ultrastructural examination technique, confirmed these findings, showing better preservation of neural structures in animals that received MCA nih.govresearchgate.net. These examinations indicate that MCA treatment helps to protect spinal neurons and preserve the tissue architecture of the spinal cord following traumatic injury spandidos-publications.com.

Global Cerebral Ischemia/Reperfusion Injury Models

Global cerebral ischemia/reperfusion injury is a pathological process that causes significant neuronal damage, particularly in vulnerable brain regions nih.govnih.govkoreamed.org. The activation of the cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA) pathway is known to be neuroprotective in the context of transient cerebral ischemia nih.gov.

In a rat model of global cerebral ischemia/reperfusion, pretreatment with MCA, an activator of PKA, demonstrated a significant neuroprotective effect nih.gov. The hippocampal CA1 region is particularly susceptible to damage from ischemic events nih.gov. Assessment of this region using Cresyl violet staining at five days of reperfusion showed that MCA treatment significantly ameliorated the loss of neurons nih.gov. This finding suggests that Meglumine cyclic adenylate protects neurons against ischemia/reperfusion injury, potentially by promoting pathways that inhibit apoptosis and support cell survival nih.gov.

Elucidation of STAT3-Ser727 Phosphorylation and Mitochondrial Modulation Pathways

Current scientific literature does not provide specific details on the mechanistic investigations of Meglumine cyclic adenylate concerning the elucidation of STAT3-Ser727 phosphorylation and mitochondrial modulation pathways in animal models. While the broader anti-inflammatory properties of cyclic AMP (cAMP) analogues are recognized, the direct interaction of Meglumine cyclic adenylate with the STAT3 signaling cascade, particularly the phosphorylation of the serine 727 residue, and its subsequent effects on mitochondrial function have not been a focus of published research. Therefore, a detailed account of this specific mechanism of action for Meglumine cyclic adenylate cannot be provided at this time.

Systemic Inflammation Models

Evaluation of Anti-inflammatory Efficacy in Lipopolysaccharide-Induced Inflammation

The anti-inflammatory potential of Meglumine cyclic adenylate (MCA) has been evaluated in a rat model of systemic inflammation induced by lipopolysaccharide (LPS) hep.com.cnnih.gov. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to the release of a cascade of pro-inflammatory cytokines.

In a study investigating the effects of MCA pretreatment, adult male Sprague-Dawley rats were administered LPS to induce systemic inflammation hep.com.cnnih.gov. One group of rats received MCA pretreatment before the LPS challenge. The results demonstrated that pretreatment with MCA significantly attenuated the LPS-induced inflammatory response hep.com.cnnih.gov.

Specifically, the plasma concentrations of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), were markedly increased in the LPS-treated group compared to the control group hep.com.cnnih.gov. However, in the group that received MCA pretreatment, the levels of these inflammatory markers were significantly reduced hep.com.cnnih.gov.

Furthermore, the study also assessed the levels of the anti-inflammatory cytokine, Interleukin-10 (IL-10). While the LPS group showed an increase in IL-10, the MCA pretreatment group exhibited a further increase in this anti-inflammatory marker, suggesting a dual action of MCA in not only suppressing pro-inflammatory pathways but also enhancing anti-inflammatory mechanisms hep.com.cnnih.gov. The expression of NF-κBp65, a key transcription factor in the inflammatory process, was also examined and its expression was found to be modulated by MCA pretreatment hep.com.cnnih.gov.

These findings suggest that Meglumine cyclic adenylate exerts a protective effect against systemic inflammation by modulating the balance between pro-inflammatory and anti-inflammatory cytokines.

Table 1: Effects of Meglumine Cyclic Adenylate (MCA) Pretreatment on Plasma Cytokine Levels in LPS-Induced Inflammation in Rats

| Treatment Group | TNF-α Concentration | IL-1 Concentration | IL-6 Concentration | IL-10 Concentration |

| Control (Normal Saline) | Baseline | Baseline | Baseline | Baseline |

| LPS | Increased | Increased | Increased | Increased |

| MCA + LPS | Decreased (compared to LPS group) | Decreased (compared to LPS group) | Decreased (compared to LPS group) | Increased (compared to LPS group) |

Advanced Methodologies and Computational Studies in Meglumine Cyclic Adenylate Research

Quantitative Bioanalytical Methods for Cyclic Nucleotides and Derivatives

Accurate quantification of cyclic adenosine (B11128) monophosphate (cAMP) and the activity of its regulatory enzymes are fundamental to understanding the biochemical role of compounds like Meglumine (B1676163) cyclic adenylate. Bioanalytical methods provide the necessary sensitivity and specificity to measure these molecules in various biological samples.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantitative detection of cAMP in samples such as serum, plasma, cell lysates, and tissue culture supernatants. genscript.comassaygenie.com The most common format for cAMP measurement is the competitive ELISA. elabscience.com

The principle of this assay involves the competition between unlabeled cAMP from a sample and a fixed amount of enzyme-labeled cAMP (e.g., horseradish peroxidase-cAMP) for binding to a limited number of sites on a specific anti-cAMP antibody. genscript.com The antibody is typically captured on a microtiter plate pre-coated with a secondary antibody (e.g., goat anti-mouse IgG). genscript.com The amount of labeled cAMP that binds to the antibody is inversely proportional to the concentration of cAMP in the sample. cellbiolabs.com After a washing step to remove unbound reagents, a substrate solution is added, which reacts with the enzyme on the labeled cAMP to produce a measurable colorimetric signal. elabscience.com The optical density is read by a spectrophotometer, and the concentration of cAMP in the unknown samples is determined by comparing its absorbance value to a standard curve generated with known concentrations of cAMP. genscript.comelabscience.com For samples with very low cAMP levels, an optional acetylation step can be performed to increase the sensitivity of the assay by approximately 100-fold. cellbiolabs.com

Table 1: Illustrative Data from a Competitive cAMP ELISA

This interactive table demonstrates the inverse relationship between cAMP concentration and signal intensity (Optical Density) in a typical competitive ELISA.

| Sample | cAMP Concentration (pmol/mL) | Optical Density (OD) at 450 nm |

|---|---|---|

| Standard 1 | 1000 | 0.15 |

| Standard 2 | 250 | 0.35 |

| Standard 3 | 62.5 | 0.78 |

| Standard 4 | 15.6 | 1.45 |

| Standard 5 | 3.9 | 2.10 |

| Unknown A | Calculated: 125 | 0.55 |

| Unknown B | Calculated: 25 | 1.20 |

Understanding the effects of Meglumine cyclic adenylate requires measuring the activity of the enzymes that regulate intracellular cAMP levels: adenylate cyclases (AC) and phosphodiesterases (PDEs).

Adenylate Cyclase (AC) Activity Assays: Adenylate cyclases synthesize cAMP from adenosine triphosphate (ATP). cellbiolabs.comsigmaaldrich.com A common method to measure AC activity involves using [α-32P]ATP as a substrate. nih.gov The assay measures the rate of conversion of [α-32P]ATP to cyclic [32P]AMP. Following the enzymatic reaction, the remaining [32P]ATP is separated from the newly formed cyclic [32P]AMP, often through precipitation or chromatography, allowing for the quantification of the radioactive product via scintillation or Cerenkov counting. nih.gov This method is highly sensitive and reliable, with low blank values. nih.gov Non-radioactive methods are also available, which often rely on HPLC to separate and quantify the cAMP produced. sigmaaldrich.com

Phosphodiesterase (PDE) Activity Assays: Phosphodiesterases are responsible for the degradation of cAMP to the inactive 5'-AMP. cellbiolabs.com PDE activity assays are crucial for identifying potential inhibitors or modulators. These assays can be performed using 32P-labeled cyclic nucleotides as substrates. The reaction mixture is separated by paper chromatography, which quantitatively separates the 32P-labeled 3',5'-cyclic nucleotide from the resulting [5'-32P]AMP product. nih.gov The amount of product is then determined by counting the radioactivity. nih.gov More recently, luminescent high-throughput screening methods, such as the PDE-Glo™ Phosphodiesterase Assay, have been developed. promega.com This assay measures the remaining substrate (cAMP or cGMP) after the PDE reaction, and the luminescent signal is inversely correlated with PDE activity. promega.com

Computational Chemistry and Molecular Modeling

Computational approaches provide powerful insights into the molecular behavior of Meglumine cyclic adenylate, guiding further experimental research and drug design efforts. These in silico methods allow for the simulation and prediction of molecular interactions, conformational dynamics, and binding affinities.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.gov In the context of Meglumine cyclic adenylate research, docking simulations can elucidate how the compound interacts with the active sites of key enzymes like phosphodiesterase 2 (PDE2) and phosphodiesterase 3 (PDE3). nih.gov These PDE families are critical in regulating cyclic nucleotide signaling, with PDE2 being stimulated by cGMP and PDE3 being inhibited by it, creating a complex cross-talk between cAMP and cGMP pathways. nih.govresearchgate.net

The docking process involves generating a multitude of possible conformations of the ligand within the enzyme's binding pocket and scoring these poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The results can identify key amino acid residues involved in the interaction and predict the binding energy, which correlates with the ligand's inhibitory potential. This information is invaluable for understanding the structural basis of selectivity and for designing analogs with improved affinity for specific PDE isoforms.

Table 2: Hypothetical Molecular Docking Results for Meglumine Cyclic Adenylate

This table illustrates the type of data generated from a molecular docking simulation, comparing the binding of Meglumine cyclic adenylate to two different phosphodiesterase isoforms.

| Parameter | PDE2 Active Site | PDE3 Active Site |

|---|---|---|

| Predicted Binding Energy (kcal/mol) | -8.5 | -9.2 |

| Key Interacting Residues | Gln309, Asp255, Tyr120 | His545, Ser589, Met621 |

| Predicted Hydrogen Bonds | 3 | 4 |

| Predicted Inhibition Constant (Ki) | Low micromolar (µM) | High nanomolar (nM) |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov This approach can be used to discover novel analogs of Meglumine cyclic adenylate with potentially enhanced or more selective activities. The screening process can be based on the structure of the ligand (ligand-based) or the structure of the target protein (structure-based).

In a structure-based virtual screen, a library of millions of compounds is computationally docked into the active site of a target protein, such as a specific PDE isoform. mdpi.com The compounds are then ranked based on their predicted binding scores. mdpi.com Hits from this initial screen can be further filtered based on pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) before being selected for experimental validation. mdpi.commdpi.com This method accelerates the discovery of new chemical entities by prioritizing the synthesis and testing of only the most promising candidates. researchgate.net

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and molecular complexes over time. semanticscholar.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational flexibility of both Meglumine cyclic adenylate and its target enzyme, revealing how their structures change upon binding. nih.govnih.gov These simulations, often run on the microsecond timescale, can assess the stability of the ligand-protein complex predicted by docking and identify stable binding modes. nih.govsemanticscholar.org

From the MD trajectories, binding free energy can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations. nih.govyoutube.com These calculations provide a more accurate estimation of binding affinity than docking scores alone because they account for the conformational entropy of the system and the effects of the solvent. nih.gov This quantitative prediction of binding affinity is critical for ranking potential drug candidates and for understanding the energetic contributions of specific molecular interactions. researchgate.net Conformational analysis from MD also reveals the range of shapes a molecule like a cyclic peptide or nucleotide analog can adopt, which is crucial for its biological activity. biorxiv.org

Application of Chemical Probes in Elucidating cAMP Signaling Dynamics

The study of cyclic adenosine monophosphate (cAMP) signaling, a ubiquitous second messenger system, has been profoundly advanced by the development of sophisticated chemical probes. These tools enable researchers to visualize and quantify the spatiotemporal dynamics of cAMP metabolism and signaling within living cells, providing insights that were previously unattainable. The primary strategies involve the use of fluorescent and affinity-based probes, which allow for the real-time tracking of cyclic nucleotide fluctuations and the identification of key interacting proteins.

Utilization of Fluorescent or Affinity-Based Probes to Track Cyclic Nucleotide Metabolism

Understanding the intricate role of cAMP in cellular processes requires methods to monitor its concentration changes with high spatial and temporal resolution. springernature.comresearchgate.net Fluorescent and affinity-based probes are two powerful classes of tools designed for this purpose. Fluorescent probes, particularly genetically encoded biosensors, report on local cAMP concentrations through changes in their optical properties. nih.govnih.gov Affinity-based probes, on the other hand, are primarily used to isolate and identify molecules that bind to cAMP, thereby mapping the cyclic nucleotide interactome. nih.govwikipedia.orgsigmaaldrich.com

Fluorescent Probes for Real-Time cAMP Imaging

The advent of genetically encoded fluorescent biosensors has revolutionized the study of cAMP dynamics. nih.gov These probes can be targeted to specific subcellular compartments, allowing for the investigation of localized signaling events. portlandpress.comfrontiersin.org The most widely used fluorescent probes are based on the principle of Förster Resonance Energy Transfer (FRET). researchgate.netmolbiolcell.org

FRET-based cAMP sensors are typically single-chain proteins that consist of a cAMP-binding domain sandwiched between two fluorescent proteins, a donor (like Cyan Fluorescent Protein - CFP) and an acceptor (like Yellow Fluorescent Protein - YFP). portlandpress.comnih.gov The binding of cAMP to its domain induces a conformational change in the sensor protein, which alters the distance or orientation between the donor and acceptor fluorophores. molbiolcell.orgnih.gov This change modulates the efficiency of FRET, leading to a ratiometric change in fluorescence that can be quantitatively linked to the intracellular cAMP concentration. nih.govnih.gov

The two main families of FRET-based cAMP sensors are derived from either Protein Kinase A (PKA) or the Exchange Protein Directly Activated by cAMP (Epac). portlandpress.comnih.govnih.gov

PKA-Based Sensors: The first genetically encoded cAMP sensors were based on PKA, the primary effector of cAMP. nih.govportlandpress.com These sensors consist of PKA's regulatory and catalytic subunits tagged with different fluorophores. nih.govnih.gov Upon cAMP binding, the subunits dissociate, leading to a decrease in FRET. portlandpress.com While historically important, these multi-component sensors can face issues with expression stoichiometry. nih.gov

Epac-Based Sensors: To overcome the limitations of PKA-based sensors, probes using the cAMP-binding protein Epac were developed. researchgate.netmolbiolcell.orgnih.gov Epac-based sensors are single polypeptides, which simplifies their use and expression. nih.gov The binding of cAMP to the Epac domain causes a conformational change that decreases FRET efficiency. springernature.commolbiolcell.org Several generations of Epac sensors have been engineered, featuring improved brightness, photostability, and a greater dynamic range. biorxiv.orgjalinklab.nl For instance, the development of sensors using advanced fluorescent proteins like mTurquoise2 as a donor and Venus or other YFP variants as acceptors has significantly enhanced signal-to-noise ratios. nih.govjalinklab.nl

Beyond FRET sensors, single-wavelength fluorescent probes for cAMP, such as the cAMPr and G-Flamp series, have also been developed. frontiersin.orgnih.gov These indicators report cAMP levels through a change in the fluorescence intensity of a single circularly permuted fluorescent protein (cpFP), offering a simplified imaging approach. frontiersin.orgpnas.org

Another strategy involves using fluorescently labeled cAMP analogs, such as 8-[Fluo]-cAMP. mybiosource.combiolog.de These molecules are direct chemical mimics of cAMP that carry a fluorophore. They can be introduced into cells to act as tracers for cAMP-dependent processes or to study the activity of enzymes like phosphodiesterases, which are responsible for cAMP degradation. mybiosource.comnih.gov

Table 1: Comparison of Selected Fluorescent Probes for cAMP Detection

| Probe Type | Sensing Mechanism | Common Fluorophores | Key Characteristics |

|---|---|---|---|

| PKA-Based FRET Sensor | Subunit dissociation upon cAMP binding decreases FRET. | CFP/YFP, Fluorescein/Rhodamine nih.govportlandpress.com | First genetically encoded sensors; can have complex stoichiometry. nih.gov |

| Epac-Based FRET Sensor | Conformational change upon cAMP binding decreases FRET. molbiolcell.org | CFP/YFP, mTurquoise2/Venus nih.govportlandpress.com | Single polypeptide chain; widely used with multiple optimized generations. nih.govjalinklab.nl |

| Single-Wavelength Sensor (e.g., G-Flamp) | Conformational change in a cpGFP upon cAMP binding increases fluorescence intensity. frontiersin.org | cpGFP frontiersin.org | Simpler imaging setup than FRET; good signal-to-noise ratio. pnas.org |

| Fluorescent cAMP Analog (e.g., 8-[Fluo]-cAMP) | Direct fluorescent mimic of cAMP. | Fluorescein mybiosource.combiolog.de | Useful for tracking cAMP uptake/distribution and enzyme activity. mybiosource.comnih.gov |

Affinity-Based Probes for Studying Cyclic Nucleotide Interactions

Affinity-based probes are indispensable for identifying and isolating proteins that are regulated by or metabolize cyclic nucleotides. The most prominent technique in this category is affinity chromatography. nih.govwikipedia.orgthermofisher.com

In this method, a cAMP analog is covalently attached to an insoluble matrix, such as agarose (B213101) beads, creating an affinity resin. wikipedia.orgbiolog.de When a complex protein mixture, like a cell lysate, is passed over this resin, proteins with a specific binding site for cAMP (e.g., PKA, Epac, phosphodiesterases, and cyclic nucleotide-gated ion channels) are selectively retained on the column. nih.govthermofisher.combio-rad.com All other non-binding proteins are washed away.

Subsequently, the bound proteins can be eluted from the resin. This is often achieved by washing the column with a solution containing a high concentration of free cAMP or a cAMP analog, which competes with the immobilized ligand for the protein's binding site. bio-rad.com Alternatively, elution can be accomplished by changing the buffer conditions (e.g., pH or ionic strength) to disrupt the binding interaction. thermofisher.com The eluted proteins can then be identified and characterized using techniques like mass spectrometry.

This powerful approach has been instrumental in the discovery and purification of numerous cAMP receptor proteins and has provided a foundational tool for mapping the cAMP signaling network. nih.gov

Table 2: Examples of Affinity-Based Probes and Their Applications

| Probe / Method | Principle | Application |

|---|---|---|

| cAMP-Agarose Affinity Chromatography | cAMP is immobilized on a solid support (agarose) to capture binding partners. biolog.de | Purification and identification of cAMP-dependent protein kinases and other cAMP receptor proteins from cell extracts. nih.gov |

| Immobilized Metal Affinity Chromatography (IMAC) | Separates proteins based on their affinity for chelated metal ions. wikipedia.orgsigmaaldrich.com | Can be used to purify phosphorylated proteins that are downstream targets of cAMP signaling pathways. wikipedia.org |

| Dye-Ligand Affinity Chromatography | Immobilized textile dyes mimic biological substrates and bind to a broad range of proteins. sigmaaldrich.com | Pseudo-affinity method used for the purification of various enzymes, including some involved in nucleotide metabolism. sigmaaldrich.com |

Future Research Directions and Potential Applications

Development of Next-Generation Meglumine (B1676163) Cyclic Adenylate Analogs with Enhanced Specificity and Potency

The development of novel therapeutic agents often involves the strategic modification of existing compounds to improve their pharmacological properties. A promising future direction is the rational design of next-generation analogs of Meglumine Cyclic Adenylate. The goal is to create molecules with enhanced specificity for particular isoforms of adenylyl cyclase (AC) or downstream cAMP effectors, and greater potency. There are at least nine membrane-bound isoforms of adenylyl cyclase that exhibit different tissue distribution and regulatory properties. nih.gov Targeting these isoforms specifically could lead to more organ- or tissue-specific pharmacological regulation. nih.gov

Strategies for developing these analogs could be based on the structure-function information of target proteins. nih.gov Computational, in-computer virtual screening can identify compounds that specifically inhibit or activate interactions between signaling proteins. nih.gov This approach could be used to design analogs that selectively target cAMP-mediated pathways implicated in specific pathological conditions, potentially leading to more effective treatments with fewer off-target effects. nih.gov

Investigation of Compartmentalized Cyclic AMP Signaling and the Role of Scaffolding Proteins (e.g., AKAP proteins) in Response to Meglumine Cyclic Adenylate

It is now understood that cAMP signaling is not a uniform event throughout the cell but is highly organized into localized microdomains. nih.gov This compartmentalization is crucial for ensuring the specificity of cellular responses to a ubiquitous second messenger like cAMP. frontiersin.orgfrontiersin.org A-kinase anchoring proteins (AKAPs) are key to this organization. frontiersin.org AKAPs act as scaffolding proteins that tether Protein Kinase A (PKA), the primary effector of cAMP, to specific subcellular locations. frontiersin.orgwashington.edu

Furthermore, AKAPs assemble multi-protein complexes that can include not only PKA but also G-protein-coupled receptors (GPCRs), adenylyl cyclases (ACs) that synthesize cAMP, and phosphodiesterases (PDEs) that degrade it. nih.govfrontiersin.orgnih.gov This creates "signalosomes" that provide tight spatiotemporal control over cAMP signaling events. frontiersin.orgfrontiersin.org For instance, the anchoring of both AC and PKA by an AKAP is critical for regulating postsynaptic functions. nih.gov

Future investigations should focus on how Meglumine Cyclic Adenylate influences these discrete cAMP compartments. Research could explore whether its effects are localized to specific AKAP-organized complexes and how it might modulate the intricate feedback loops within these signalosomes. nih.gov Understanding these dynamics is essential, as global measurements of cAMP can overlook the complexity of localized signals that ultimately determine cellular outcomes. nih.gov

Table 1: Key Components of AKAP-Based Signalosomes

| Component | Function in the Signalosome | Reference |

|---|---|---|

| A-Kinase Anchoring Proteins (AKAPs) | Serve as a scaffold, organizing signaling molecules into a functional complex at specific subcellular locations. | frontiersin.org |

| Protein Kinase A (PKA) | The primary effector of cAMP; its localization by AKAPs directs its kinase activity towards specific substrates. | frontiersin.orgwashington.edu |

| Adenylyl Cyclases (ACs) | Synthesize cAMP from ATP upon stimulation, often localized within the complex to generate a local pool of the second messenger. | nih.govnih.gov |

| Phosphodiesterases (PDEs) | Hydrolyze cAMP to AMP, terminating the signal. Their inclusion in the complex allows for rapid and localized signal termination. | nih.govfrontiersin.org |

| G-Protein-Coupled Receptors (GPCRs) | Initiate the signaling cascade by detecting extracellular ligands and activating associated G-proteins, which in turn modulate AC activity. | frontiersin.org |

| Phosphatases | Counteract the action of PKA by dephosphorylating target proteins, providing another layer of signal regulation. | frontiersin.org |

Application of Systems Biology Approaches (e.g., Proteomics, Metabolomics) to Elucidate Comprehensive Cellular Responses

To fully understand the cellular impact of Meglumine Cyclic Adenylate, research must move beyond single-pathway analysis. Systems biology, which combines large-scale quantification of biomolecules with computational modeling, offers a powerful approach to interrogate complex biological systems. nih.gov High-throughput "omics" technologies, such as proteomics and metabolomics, can provide a global snapshot of the changes occurring within a cell in response to a stimulus. nih.gov

Proteomics allows for the large-scale study of the proteome—the entire set of proteins produced in an organism or cell, which is dynamic and changes over time. 57357.org Metabolomics focuses on identifying and quantifying all small-molecule metabolites within a biological sample. 57357.org These technologies rely on advanced techniques like liquid chromatography–tandem mass spectrometry (LC–MS/MS) to generate vast datasets. nih.govnih.gov

Applying these approaches could reveal the complete network of signaling pathways, protein-protein interactions, and metabolic alterations modulated by Meglumine Cyclic Adenylate. nih.govnih.gov For example, proteomics could identify all proteins whose phosphorylation state changes in response to the compound, while metabolomics could reveal shifts in cellular energy metabolism or biosynthetic pathways. nih.gov This integrated, multi-omics approach is key to revealing novel biological insights and understanding the comprehensive effects of modulating cAMP signaling. nih.gov

Table 2: Overview of Relevant Systems Biology Approaches

| Omics Field | Focus of Study | Key Technologies | Potential Insights for Meglumine Cyclic Adenylate Research |

|---|---|---|---|

| Proteomics | The entire set of proteins in a cell, including post-translational modifications. 57357.org | Mass Spectrometry (MS), Liquid Chromatography (LC-MS/MS). nih.gov | Identification of all protein targets and downstream effectors; mapping of phosphorylation cascades. |

| Metabolomics | The complete set of small-molecule metabolites (<1500 Da). 57357.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC-MS). nih.gov | Understanding of metabolic reprogramming; identification of biomarkers of cellular response. |

| Transcriptomics | The complete set of RNA transcripts (the "transcriptome"). | Microarrays, RNA-Sequencing (RNA-Seq). | Revealing changes in gene expression that are secondary to the initial cAMP signal. |

Exploration of Meglumine Cyclic Adenylate as a Tool for Fundamental Cyclic Nucleotide Signaling Research

Chemical modulators of signaling pathways are invaluable tools for basic scientific research. They allow for the controlled manipulation of cellular processes, helping to decipher the mechanisms of complex signaling networks. nih.govresearchgate.net Meglumine Cyclic Adenylate has the potential to become such a tool for investigating the fundamental aspects of cyclic nucleotide signaling.

The ability to transiently and specifically manipulate cAMP levels is crucial for studying its role in diverse biological processes, from gene expression to cell growth. nih.govrug.nl While optogenetic tools like photoactivated adenylyl cyclases (PACs) offer high spatiotemporal control, chemical tools like Meglumine Cyclic Adenylate provide a complementary and often more accessible method for modulating cAMP pathways. nih.govresearchgate.net Its use in various experimental models could help delineate the specific roles of cAMP in different cell types and under different physiological conditions, contributing to a deeper understanding of this universal second messenger system. researchgate.net

Rational Design Strategies for Targeting Specific Disease Pathways through Cyclic Nucleotide Modulation

The ultimate application of research into compounds like Meglumine Cyclic Adenylate is the development of new therapeutic strategies. Rational design is a powerful methodology for creating novel drugs, including cyclic peptides and other small molecules, that are tailored to interact with specific targets in a disease pathway. nih.govnih.gov

Given that dysregulation of cAMP signaling is implicated in numerous diseases, there is significant interest in developing drugs that can precisely modulate this system. nih.govnih.gov The development of isoform-specific inhibitors or activators of adenylyl cyclases or phosphodiesterases is a key strategy for achieving therapeutic specificity. nih.gov

Future research could focus on using Meglumine Cyclic Adenylate as a lead compound. By combining computational modeling with structural biology, researchers could design derivatives that specifically target cAMP signaling components involved in a particular pathology, such as heart failure or neurodegenerative diseases. nih.govnih.gov This approach represents a novel strategy to develop new, highly targeted drugs for a range of conditions. nih.gov

Q & A

Q. What are the primary biochemical pathways modulated by MCA in cellular and neurological contexts?

MCA primarily regulates the cAMP signaling pathway by acting as a cAMP analog and phosphodiesterase 4 (PDE4) inhibitor. In spinal cord injury (SCI) models, MCA increases cAMP concentrations, enhances adenylate cyclase 3 (AC3) activity, and suppresses PDE4D activity, promoting neuroprotection and functional recovery . In endothelial cells (HUVECs), MCA downregulates anti-apoptotic proteins (Bcl-2) and upregulates pro-apoptotic markers (Bax, Cleaved-PARP), inducing apoptosis .

Q. Which experimental models are commonly used to investigate MCA's therapeutic effects?

- In vitro : Human umbilical vein endothelial cells (HUVECs) for studying angiogenesis, proliferation, and apoptosis .

- In vivo : Rat models of acute spinal cord injury (SCI) to assess neurological recovery, cAMP dynamics, and histopathological changes .

- Translational models : Cardiac ischemia models (e.g., congestive heart failure) to evaluate positive inotropic effects .

Q. How can researchers quantify MCA's impact on cAMP levels in tissue samples?

- ELISA assays : Measure cAMP concentrations using standardized curves .

- Immunohistochemistry : Assess AC3 and PDE4D activity by calculating mean optical density of immunostained cells .

- Behavioral metrics : Use tools like the Gale score or IP maintenance rate in SCI models to correlate cAMP changes with functional outcomes .

Advanced Research Questions

Q. How do researchers reconcile MCA's dual pro-apoptotic (in HUVECs) and anti-apoptotic (in neurons) effects?

- Cell-type specificity : MCA’s effects depend on the cellular context. In HUVECs, high-dose MCA induces apoptosis via Bax/Bcl-2 imbalance, while in neurons, elevated cAMP promotes survival by inhibiting inflammatory pathways .

- Dose dependency : Lower concentrations may promote survival via cAMP-mediated pathways, whereas higher doses trigger apoptosis in proliferating cells .

- Methodological note : Use lineage-specific markers (e.g., NeuN for neurons, CD31 for endothelial cells) to isolate cell-type responses in co-culture systems .

Q. What experimental design considerations are critical for dose-response studies of MCA?

- Concentration ranges : For HUVECs, 50–200 µM MCA shows concentration-dependent inhibition of proliferation and migration . In SCI rats, 10–20 mg/kg doses improve neurological function .

- Temporal factors : Assess acute vs. chronic effects. In SCI, MCA’s neuroprotective effects are most pronounced within 7 days post-injury .

- Controls : Include vehicle-treated groups and PDE4 inhibitors (e.g., rolipram) to isolate MCA-specific effects .

Q. How can researchers address contradictions in MCA's efficacy across disease models (e.g., neuroprotection vs. cardiotoxicity)?

- Mechanistic profiling : Compare cAMP/PDE4D modulation in target tissues (e.g., spinal cord vs. heart) using transcriptomic or proteomic screens .

- Toxicity assays : Monitor cardiac biomarkers (e.g., troponin) in neurological studies to identify off-target effects .

- Systematic reviews : Apply frameworks like COSMOS-E to synthesize evidence across preclinical studies and identify confounding variables .

Methodological Challenges

Q. What statistical approaches are recommended for analyzing MCA's heterogeneous effects in preclinical studies?

- Multivariate analysis : Use SPSS or R to correlate cAMP levels, histopathological data (e.g., neuronal density), and behavioral scores .

- Meta-analysis : Combine data from independent studies using random-effects models to account for variability in dosing or injury severity .

- Power calculations : Ensure adequate sample sizes (e.g., n ≥ 8 per group in rodent studies) to detect subtle neurological improvements .

Q. How should researchers validate MCA's PDE4D inhibition in novel cell lines or tissues?

- Kinase activity assays : Directly measure PDE4D activity using fluorogenic substrates (e.g., 3′,5′-cAMP) .

- CRISPR/Cas9 knockout : Generate PDE4D-deficient cell lines to confirm target specificity .

- Cross-species validation : Test MCA in human iPSC-derived neurons or endothelial cells to bridge rodent and human data .

Translational Research

Q. What are the key barriers to translating MCA's preclinical efficacy into clinical trials?

- Pharmacokinetics : Optimize blood-brain barrier penetration for neurological applications .

- Biomarker gaps : Identify surrogate endpoints (e.g., CSF cAMP levels) to monitor target engagement in early-phase trials .

- Ethical considerations : Address potential cardiotoxicity risks in vulnerable populations (e.g., heart failure patients) .

Q. How can researchers leverage multi-omics approaches to elucidate MCA's off-target effects?

- Transcriptomics : RNA-seq of MCA-treated HUVECs or neurons to identify non-cAMP pathways .

- Metabolomics : Profile cAMP-related metabolites (e.g., ATP, ADP) to assess energy metabolism shifts .

- Data integration : Use tools like SciFinder or Web of Science to cross-reference findings with existing literature .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.